molecular formula C11H13N5O2 B1425744 methyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate CAS No. 1374510-74-3

methyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No. B1425744
M. Wt: 247.25 g/mol
InChI Key: KHOSXYSRZLQIJT-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a useful research compound. Its molecular formula is C11H13N5O2 and its molecular weight is 247.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Application Summary: DATs are used in the synthesis of new fluorescent dyes. These dyes have an assembled DAT core and an isoxazole ring .
  • Methods of Application: The new fluorescent dyes were synthesized through a reaction between diazopyrazole or diazoimidazoles and isoxazolyl-derived enamines in mild conditions .
  • Results or Outcomes: The photophysical characteristics of the new fluorophores were obtained. The prepared DATs demonstrated emission maxima ranging within 433–487 nm, quantum yields within 6.1–33.3%, and a large Stokes shift . One of the significant advantages of DATs is the fluorescence of their powders (QY up to 98.7%). A specific DAT, DAT-NMe 2 10, expressed bright aggregation-induced emission (AIE) behavior in DMSO and THF as the water content increased .
  • Application Summary: 1,2,4-Triazine derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .
  • Methods of Application: The synthesis of 1,2,4-triazine derivatives involves various chemical reactions, including reactions with diazopyrazole or diazoimidazoles .
  • Results or Outcomes: The biological activities of 1,2,4-triazine derivatives have been extensively studied, and they have shown promising results in various fields. For example, they have shown antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .

properties

IUPAC Name

methyl 4-[(E)-2-(dimethylamino)ethenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-15(2)7-5-8-10(11(17)18-3)14-13-9-4-6-12-16(8)9/h4-7H,1-3H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOSXYSRZLQIJT-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(N=NC2=CC=NN21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(N=NC2=CC=NN21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
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methyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
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methyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
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methyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
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methyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
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methyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

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